![molecular formula C17H10FN3O3S B2398998 N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851978-85-3](/img/structure/B2398998.png)
N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide” is a complex organic compound. Compounds with similar structures, such as those containing a benzo[d]thiazol-2-yl group, are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving amines and carboxylic acids .
Scientific Research Applications
- In Vitro Antiproliferative Activity : The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) significantly inhibits the proliferation of human epidermoid carcinoma cell line (A431), human non-small cell lung cancer cell lines (A549, H1299), and other cancer cells .
- Anti-Inflammatory Effects : Chronic inflammation plays a pivotal role in cancer development. Compound B7 also exhibits anti-inflammatory properties by decreasing the activity of inflammatory factors such as IL-6 and TNF-α .
- Cell Migration Inhibition : B7 impedes cell migration, which is crucial for metastasis, making it a potential candidate for cancer therapy .
- Apoptosis and Cell Cycle Regulation : B7 induces apoptosis and cell cycle arrest in A431 and A549 cells .
Antimicrobial Applications
Efforts to combat antimicrobial drug resistance have led to the study of newly synthesized compounds. The derivative N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide shows promise in this regard .
Anti-Inflammatory and Analgesic Effects
The presence of the thiazolidinone ring in benzothiazole derivatives enhances their anti-inflammatory and analgesic activity. Further investigations into this aspect could yield valuable insights .
Antifungal Activity
Two specific compounds, 8e and 9g , exhibit better antifungal activity against various fungal strains .
Mechanism of Action
Target of Action
The compound, also known as N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide, is a hybrid antimicrobial that combines the effect of two or more agents . It has been synthesized to combine thiazole and sulfonamide, groups with known antibacterial activity .
Mode of Action
When used in conjunction with a cell-penetrating peptide, it displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The compound creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria . Quorum sensing is a bacterial cell–cell communication mechanism that bacteria use to respond to external factors such as nutrient availability and defense mechanisms . It also coordinates host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
Thiazole compounds, which this compound is a derivative of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The compound exhibits attractive antibacterial activity against multiple strains . Specifically, it displays low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans . It also shows negligible haemolytic activity towards human red blood cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that the compound’s antibacterial activity is potent in both Gram-negative and Gram-positive bacteria, suggesting it may be effective in diverse bacterial environments .
properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3S/c18-11-5-3-7-13-14(11)19-17(25-13)21-20-15(22)10-8-9-4-1-2-6-12(9)24-16(10)23/h1-8H,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWXRTLNZNEGCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC3=NC4=C(C=CC=C4S3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B2398915.png)

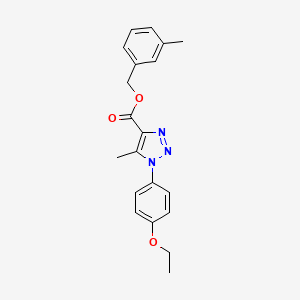
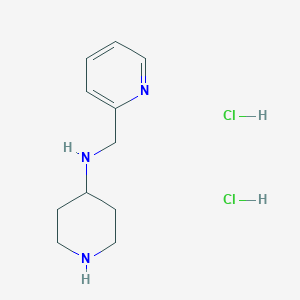
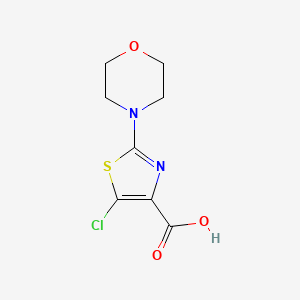

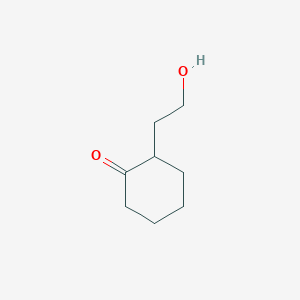
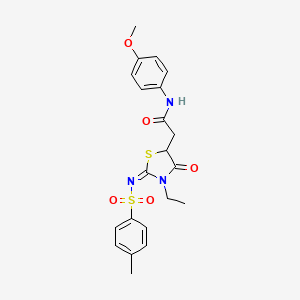
![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2398929.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2398930.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide](/img/structure/B2398933.png)

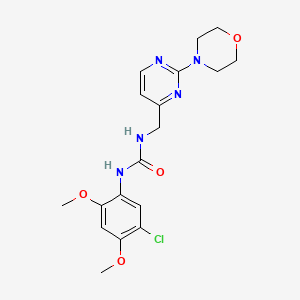
![Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate](/img/structure/B2398938.png)